molecular formula C24H29N3O3 B5150398 N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5150398
M. Wt: 407.5 g/mol
InChI Key: HWLNIOKMHRFYQW-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the field of scientific research. BPPC is a synthetic compound that has shown potential in various research applications due to its unique chemical structure and properties.

Mechanism of Action

N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide works by binding to the mu-opioid receptor in the brain, which is responsible for the transmission of pain signals. By binding to this receptor, N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide blocks the transmission of pain signals, leading to a reduction in pain sensation. N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have an impact on the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and anti-inflammatory effects of the compound. N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have an impact on the release of various neurotransmitters, which can lead to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its unique chemical structure, which makes it a potential candidate for the development of new drugs. N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to have a high affinity for the mu-opioid receptor, which makes it a promising candidate for the development of new pain management drugs. However, one of the limitations of N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for abuse, as it has been found to have opioid-like effects.

Future Directions

There are a number of future directions for the research of N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One potential area of research is the development of new pain management drugs that are based on the chemical structure of N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of research is the development of new drugs that target the mu-opioid receptor, which could have a significant impact on the treatment of various diseases and conditions. Additionally, further research is needed to better understand the potential for abuse of N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and to develop strategies for minimizing this risk.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that includes the reaction of 4-methoxyphenylacetic acid with piperidine, followed by the addition of benzyl chloride and pyrrolidine-2,5-dione. The resulting compound is then purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research has been in the field of neuroscience, where N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a significant impact on the central nervous system. N-(1-benzyl-4-piperidinyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have both analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain management drugs.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-30-22-9-7-21(8-10-22)27-17-19(15-23(27)28)24(29)25-20-11-13-26(14-12-20)16-18-5-3-2-4-6-18/h2-10,19-20H,11-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLNIOKMHRFYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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